1-Morpholin-2-ylpropan-2-one

Description

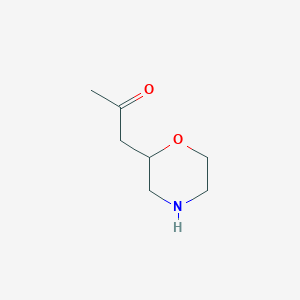

Structure

3D Structure

Properties

CAS No. |

123420-26-8 |

|---|---|

Molecular Formula |

C7H13NO2 |

Molecular Weight |

143.18 g/mol |

IUPAC Name |

1-morpholin-2-ylpropan-2-one |

InChI |

InChI=1S/C7H13NO2/c1-6(9)4-7-5-8-2-3-10-7/h7-8H,2-5H2,1H3 |

InChI Key |

NCUZKFFOBOGBMH-UHFFFAOYSA-N |

SMILES |

CC(=O)CC1CNCCO1 |

Canonical SMILES |

CC(=O)CC1CNCCO1 |

Synonyms |

2-Propanone, 1-(2-morpholinyl)- (9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Morpholin 2 Ylpropan 2 One and Its Structural Analogs

Stereoselective Synthesis Approaches for Chiral Morpholine-Propanone Scaffolds

The creation of specific stereoisomers of morpholine-propanone derivatives is crucial for their application in drug discovery, as different enantiomers or diastereomers can exhibit distinct biological activities.

Chemoenzymatic Synthetic Routes

Chemoenzymatic methods offer a powerful strategy for the synthesis of chiral morpholine-containing compounds by combining the selectivity of enzymes with the versatility of chemical reactions. A key approach involves the lipase-catalyzed kinetic resolution of racemic intermediates. For instance, racemic 1-(morpholin-4-yl)propan-2-ol can be resolved through enantioselective transesterification using a lipase (B570770) and an acyl donor like vinyl acetate. mdpi.com This process yields homochiral (S)-(+)- and (R)-(-)-morpholino-alcohols with high enantiomeric excess. mdpi.com These chiral alcohols then serve as versatile precursors for the synthesis of more complex chiral molecules. mdpi.com

Transaminases are another class of enzymes utilized in the asymmetric synthesis of chiral amines from prochiral ketones. researchgate.net Screening of transaminase libraries against ketone substrates containing a morpholine (B109124) ring can identify enzymes that produce either the (R)- or (S)-amine with high stereoselectivity. researchgate.net This biocatalytic approach provides an efficient route to enantiopure amino-morpholine scaffolds. researchgate.net

Asymmetric Catalysis in Morpholine-Ring Formation

Asymmetric catalysis provides an efficient means to construct chiral morpholine rings with high enantioselectivity. Various catalytic systems have been developed to achieve this transformation.

One notable method involves the asymmetric hydrogenation of unsaturated morpholine precursors. Using a rhodium catalyst with a large bite angle bisphosphine ligand, a variety of 2-substituted chiral morpholines can be obtained in quantitative yields and with excellent enantioselectivities (up to 99% ee). rsc.org

Another powerful strategy is the palladium-catalyzed tandem allylic substitution reaction, which allows for the catalytic asymmetric construction of morpholines. acs.org Similarly, Pd-catalyzed carboamination reactions of enantiopure O-allyl ethanolamines, derived from amino alcohols, provide a concise asymmetric synthesis of cis-3,5-disubstituted morpholines. nih.gov

Organocatalysis also plays a significant role in the asymmetric synthesis of morpholinones, which are precursors to morpholines. A one-pot, three-step process starting from simple aldehydes and (phenylsulfonyl)acetonitrile (B1630616) utilizes a modified quinine (B1679958) organocatalyst for an asymmetric epoxidation step, leading to the formation of morpholin-2-ones with high enantiomeric excess. thieme-connect.com

Targeted Functionalization and Derivatization Strategies of the 1-Morpholin-2-ylpropan-2-one Core

Once the core morpholine-propanone structure is assembled, further functionalization and derivatization are often necessary to explore structure-activity relationships and optimize properties.

Nucleophilic Substitution Reactions for Side-Chain Modification

Nucleophilic substitution reactions are a fundamental tool for modifying the side chains of morpholine derivatives. researchgate.net For example, a chiral morpholino-alcohol can be converted to a corresponding chloro-derivative using reagents like thionyl chloride. mdpi.com This chloro-derivative can then undergo substitution with various nucleophiles to introduce new functional groups. mdpi.com The geometry of these reactions is crucial, often proceeding through a backside attack, which results in an inversion of the stereochemical configuration at the electrophilic carbon. ucsd.edu

The reactivity of different carboxylic acid derivatives towards nucleophiles varies, with acid halides and anhydrides being more reactive than esters and amides. libretexts.org This hierarchy of reactivity can be exploited to selectively perform acyl transfer reactions, where an acyl group is transferred from one nucleophile to another. libretexts.org

Oxidative Imidation Processes and Cross-Dehydrogenative Coupling Reactions

Cross-dehydrogenative coupling (CDC) reactions have emerged as a powerful and atom-economical method for forming C-C and C-heteroatom bonds by direct C-H functionalization. nih.govthieme-connect.de These reactions avoid the need for pre-functionalization of the starting materials. thieme-connect.de

In the context of morpholine derivatives, oxidative imidation allows for the selective formation of a C-N bond at the C-3 position of the morpholine ring. mdpi.com This can be achieved using earth-abundant copper salts as catalysts and molecular oxygen as the oxidant under mild reaction conditions. mdpi.com The proposed mechanism involves the formation of a radical at the C-3 position, which is more favorable than at the C-5 position. mdpi.com

Cross-dehydrogenative coupling can also be used to form N-N bonds. A metal-free method for the coupling of benzamide (B126) derivatives with amines, including morpholine, has been developed using an oxidant like PhI(OAc)2. bohrium.com This reaction selectively forms hetero N-N bonds. bohrium.com Furthermore, copper-catalyzed CDC reactions can be employed for the acyloxylation of C(sp3)-H bonds adjacent to the oxygen atom in ethers, demonstrating the versatility of this approach. researchgate.net

Precursor Chemistry and Reaction Pathways for Morpholine-Propanone Synthesis

The synthesis of the this compound scaffold relies on the availability of suitable precursors and the development of efficient reaction pathways.

A common and straightforward route to morpholine-2,5-diones, which can be further modified, begins with the reaction of an amino acid with an α-halogenated acyl halide to form an N-(α-haloacyl)-α-amino acid intermediate. nih.gov This intermediate then undergoes intramolecular cyclization to yield the morpholine-2,5-dione. nih.gov

The Willgerodt-Kindler reaction of acetone (B3395972) with sulfur and morpholine can selectively produce different thiomorpholides depending on the reaction conditions. znaturforsch.com One of the products, 1-(morpholin-1-yl)propane-2-thione, is structurally related to the target compound. The reaction pathway involves the initial formation of an enamine from acetone and morpholine. znaturforsch.com

A direct synthesis of 3-chloro-1-(morpholin-4-yl)propan-1-one, a key precursor, involves the reaction of morpholine with 3-chloropropionyl chloride. This intermediate serves as a scaffold for creating more complex molecules. For the synthesis of substituted morpholines, enantiopure amino alcohols can be converted to O-allyl ethanolamines, which then undergo Pd-catalyzed carboamination with aryl or alkenyl halides to form the desired morpholine ring. nih.gov Another approach involves the reaction of 1,2-amino alcohols with ethylene (B1197577) sulfate (B86663) to produce N-monoalkylation products, which can then be cyclized to form morpholines. organic-chemistry.org

Comprehensive Structural Characterization and Spectroscopic Analysis of 1 Morpholin 2 Ylpropan 2 One and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. For 1-Morpholin-2-ylpropan-2-one, both ¹H and ¹³C NMR would provide critical information.

In the ¹H NMR spectrum, the chemical shifts of the protons are influenced by their local electronic environment. The protons on the morpholine (B109124) ring are expected to appear as multiplets in the range of δ 2.5-3.8 ppm. Specifically, the protons adjacent to the nitrogen atom would be expected around δ 2.5-2.8 ppm, while those adjacent to the oxygen atom would be shifted downfield to approximately δ 3.6-3.8 ppm. The methylene (B1212753) protons alpha to the carbonyl group would likely appear as a singlet around δ 3.3-3.5 ppm, and the methyl protons of the acetyl group would give a sharp singlet at approximately δ 2.2 ppm.

The ¹³C NMR spectrum would complement the proton data by identifying each unique carbon atom. The carbonyl carbon of the ketone is expected to have a characteristic chemical shift in the range of δ 205-215 ppm. The carbons of the morpholine ring would appear in the δ 45-70 ppm region, with the carbons adjacent to the nitrogen being more shielded (around δ 45-55 ppm) than those adjacent to the oxygen (around δ 65-70 ppm). The methylene carbon alpha to the carbonyl would be expected around δ 55-65 ppm, and the methyl carbon would resonate at approximately δ 25-30 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | 208.0 |

| CH₃ | 2.20 (s, 3H) | 28.0 |

| -CH₂-C=O | 3.40 (s, 2H) | 60.0 |

| N-(CH₂)₂- | 2.65 (t, 4H) | 53.0 |

Note: These are predicted values based on the analysis of similar compounds and general NMR principles. Actual experimental values may vary.

Mass Spectrometry for Molecular Identification and Fragment Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining insight into its structure through fragmentation patterns. savemyexams.com For this compound (C₇H₁₃NO₂), the molecular weight is 143.18 g/mol . chemsynthesis.com

In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at an m/z of 143. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement.

The fragmentation of this compound would likely proceed through several characteristic pathways. A common fragmentation for ketones is the alpha-cleavage, which would result in the loss of a methyl radical (•CH₃) to give a fragment at m/z 128, or the loss of the morpholinomethyl radical (•CH₂-morpholine) to give an acetyl cation at m/z 43. Another prominent fragmentation pathway for morpholine-containing compounds is the cleavage of the morpholine ring itself, leading to characteristic ions. A peak at m/z 86 would correspond to the morpholinomethyl cation [CH₂=N(CH₂)₂O]⁺.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 143 | [C₇H₁₃NO₂]⁺ (Molecular Ion) |

| 128 | [M - CH₃]⁺ |

| 86 | [C₅H₁₀NO]⁺ |

| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ |

Note: The relative intensities of these fragments would depend on the ionization conditions.

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. rsc.org The IR spectrum of this compound would be characterized by several key absorption bands.

The most prominent feature would be a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone, which is expected to appear in the region of 1710-1725 cm⁻¹. msu.edu The C-N stretching vibrations of the tertiary amine within the morpholine ring would likely produce absorptions in the 1100-1250 cm⁻¹ range. msu.edu The C-O-C stretching of the ether linkage in the morpholine ring would also give rise to a strong band, typically around 1115 cm⁻¹. chemicalbook.com The C-H stretching vibrations of the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ region. rsc.org

Table 3: Predicted Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |

|---|---|---|

| 2950-2850 | C-H | Alkyl stretching |

| 1720 | C=O | Ketone stretching |

| 1460 | C-H | Methylene bending |

| 1370 | C-H | Methyl bending |

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. uol.de If a suitable single crystal of this compound could be grown, this technique would provide precise measurements of bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule in the solid state. It would reveal the conformation of the morpholine ring, which typically adopts a chair conformation. researchgate.netresearchgate.net Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding (if any) and van der Waals forces, that dictate the crystal packing.

While no published crystal structure for this compound is available, analysis of related morpholine derivatives suggests that the morpholine ring would likely adopt a chair conformation. researchgate.netresearchgate.net The crystal packing would be influenced by dipole-dipole interactions of the ketone groups and weak C-H···O interactions.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound, with the molecular formula C₇H₁₃NO₂, the theoretical elemental composition can be calculated. Experimental results from a CHN (Carbon, Hydrogen, Nitrogen) analyzer would be compared to these theoretical values to verify the purity and empirical formula of the synthesized compound.

Table 4: Theoretical Elemental Composition of this compound (C₇H₁₃NO₂) chemsynthesis.com

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 7 | 84.07 | 58.72% |

| Hydrogen (H) | 1.01 | 13 | 13.13 | 9.15% |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 9.79% |

| Oxygen (O) | 16.00 | 2 | 32.00 | 22.34% |

| Total | | | 143.21 | 100.00% |

Computational Chemistry and Molecular Modeling of 1 Morpholin 2 Ylpropan 2 One Systems

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding affinity and mode of a ligand to the active site of a protein.

A hypothetical molecular docking study of 1-Morpholin-2-ylpropan-2-one would first require the identification of a relevant biological target. Given the prevalence of the morpholine (B109124) ring in bioactive compounds, potential targets could include a wide range of enzymes or receptors. The process would involve:

Preparation of the Receptor and Ligand: The three-dimensional structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB) and prepared for docking. The 3D structure of this compound would be generated and its energy minimized.

Docking Simulation: Using software such as AutoDock Vina, the ligand would be docked into the defined binding site of the receptor. The program would generate multiple possible binding poses.

Analysis of Results: The resulting poses would be scored based on their predicted binding affinity (e.g., in kcal/mol). The interactions between this compound and the amino acid residues of the target, such as hydrogen bonds and hydrophobic interactions, would be analyzed to understand the basis of binding.

Without published research, no specific data on binding affinities or interacting residues for this compound can be presented.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of steric and electronic features of a molecule that are necessary for its biological activity. A pharmacophore model can then be used as a 3D query to search large chemical databases for other molecules with similar features, a process known as virtual screening.

For this compound, a pharmacophore model could be generated based on its structure and potential interactions. Key pharmacophoric features would likely include:

A hydrogen bond acceptor (the oxygen atom of the morpholine ring and the carbonyl oxygen).

A hydrogen bond donor (the N-H group of the morpholine ring, if protonated).

Hydrophobic features (the ethyl and methyl groups).

A hypothetical virtual screening workflow using a pharmacophore model of this compound would involve screening a large compound library to identify molecules that match the defined features. This could lead to the discovery of structurally diverse compounds with potentially similar biological activity. However, no such studies have been published for this specific compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are used to determine the electronic structure and properties of molecules. Methods such as Density Functional Theory (DFT) can predict a wide range of properties, including molecular orbital energies (HOMO and LUMO), electrostatic potential, and reactivity descriptors.

A quantum chemical study of this compound would provide valuable insights into its chemical behavior. Key parameters that would be calculated include:

| Quantum Chemical Parameter | Description | Hypothetical Significance for this compound |

| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates the electron-donating ability of a molecule. | A higher EHOMO would suggest a greater tendency to donate electrons in a chemical reaction. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates the electron-accepting ability of a molecule. | A lower ELUMO would suggest a greater tendency to accept electrons. |

| Energy Gap (ΔE = ELUMO - EHOMO) | Relates to the chemical reactivity and stability of the molecule. | A smaller energy gap generally implies higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. | The MEP map would highlight the electronegative oxygen atoms as likely sites for electrophilic attack. |

| Global Reactivity Descriptors | Parameters such as electronegativity, hardness, and softness that quantify the overall reactivity. | These descriptors would provide a quantitative measure of the molecule's reactivity profile. |

As no quantum chemical calculations have been published for this compound, no specific values for these parameters can be reported.

Biological Activity Profiling and Preclinical Pharmacological Investigations of Morpholine Containing Ketones

In Vitro Enzyme Inhibition Studies

Enzyme inhibition is a critical area of drug discovery, with a significant percentage of all current drugs acting as enzyme inhibitors. mdpi.com The study of how compounds interact with and inhibit enzymes provides valuable insights into their potential therapeutic applications. du.ac.in

Phosphatidylcholine-Specific Phospholipase C Inhibition

Phosphatidylcholine-specific phospholipase C (PC-PLC) is an enzyme involved in the hydrolysis of phosphatidylcholine, a key component of cell membranes. plos.org This process generates important second messengers involved in cell signaling and proliferation. plos.org Inhibition of PC-PLC has been investigated as a potential therapeutic strategy in cancer, as it can interfere with the signaling of growth factor receptors like HER2. nih.govoncotarget.com

A thorough review of scientific literature and databases revealed no studies investigating the inhibitory activity of 1-Morpholin-2-ylpropan-2-one against phosphatidylcholine-specific phospholipase C.

Mcl-1 and Bcl-2 Dual Inhibitor Activities

Myeloid cell leukemia-1 (Mcl-1) and B-cell lymphoma 2 (Bcl-2) are key anti-apoptotic proteins that are often overexpressed in cancer cells, contributing to their survival and resistance to therapy. nih.gov Dual inhibitors of Mcl-1 and Bcl-2 are therefore of significant interest as potential anticancer agents. nih.govnih.gov Research has been conducted on morpholino-1H-phenalene derivatives as dual inhibitors, highlighting the role of the morpholine (B109124) moiety in their activity. nih.gov

There is currently no published research or data on the activity of this compound as a dual inhibitor of Mcl-1 and Bcl-2.

Cholinesterase and Monoamine Oxidase Enzyme Modulation

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are crucial enzymes in the nervous system that break down the neurotransmitter acetylcholine (B1216132). mdpi.complos.org Monoamine oxidases (MAO-A and MAO-B) are responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine (B1211576), and norepinephrine. plos.org Inhibitors of both cholinesterases and monoamine oxidases are investigated for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. mdpi.comnih.govoaes.cc Several studies have explored morpholine-based compounds as inhibitors of these enzymes. nih.govnih.gov

Despite the interest in morpholine derivatives, no specific studies on the modulatory effects of this compound on cholinesterase or monoamine oxidase enzymes have been reported in the scientific literature.

Cyclooxygenase Enzyme Inhibition

Cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. nih.govwikipedia.org The development of selective COX-2 inhibitors has been a major focus of research to reduce the gastrointestinal side effects associated with non-selective NSAIDs. wikipedia.org

No data is available from in vitro studies regarding the potential of this compound to inhibit either COX-1 or COX-2 enzymes.

Receptor Interaction and Modulatory Effects

The interaction of small molecules with cellular receptors is a fundamental mechanism of drug action, leading to a wide range of physiological responses.

Opioid Receptor Ligand Investigations

Opioid receptors, including the µ-opioid receptor, are the primary targets for opioid analgesics, which are highly effective for managing moderate to severe pain. plos.orgresed.es Research into novel opioid receptor ligands aims to develop analgesics with improved side-effect profiles. nih.gov This includes the investigation of biased agonists that preferentially activate G protein signaling pathways over the β-arrestin pathway, which is associated with some adverse effects. nih.govfrontiersin.org

A review of the available scientific literature indicates that this compound has not been investigated as a ligand for any of the opioid receptor subtypes.

Nicotinic Acetylcholine Receptor Antagonism

While direct studies on the nicotinic acetylcholine receptor (nAChR) antagonist activity of this compound are not available in the current scientific literature, research on other morpholine-containing compounds suggests potential interactions with this receptor class. For instance, some morpholine derivatives have been investigated for their effects on nAChRs. However, without specific experimental data for this compound, any potential for nAChR antagonism remains speculative and would require dedicated investigation.

Histamine (B1213489) H3 and Sigma-1 Receptor Ligand Studies

There is currently no specific data from preclinical investigations into the binding affinity or functional activity of this compound at either the histamine H3 (H3R) or the sigma-1 receptor. The broader class of morpholine-containing compounds has been a subject of interest in medicinal chemistry, with some derivatives showing affinity for these and other central nervous system receptors. The specific substitution pattern on the morpholine ring and the nature of the ketonic side chain would be critical determinants of any potential receptor binding, but empirical data for this compound is absent.

Antimicrobial Activity Assessments

The antimicrobial potential of morpholine-containing structures has been noted in several studies, though specific data for this compound is limited.

Antifungal Properties

Direct antifungal screening data for this compound is not prominently available. However, a study on novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers that incorporate a morpholine moiety has demonstrated significant antifungal activity. ontosight.ai These complex derivatives were shown to be effective against various fungal strains. This suggests that the morpholine group, in combination with a propan-2-one-like scaffold, can contribute to antifungal effects, although the activity of the simpler this compound molecule remains to be determined.

Antibacterial Efficacy

Specific studies detailing the antibacterial efficacy of this compound have not been identified. While some morpholine derivatives are known to possess antibacterial properties, the effectiveness of this specific compound is not documented. Research on other complex molecules containing a morpholine ring has shown activity against certain bacterial strains, but this cannot be directly extrapolated to this compound.

In Vitro Biological Pathway Modulation

There is no specific information available regarding the modulation of in vitro biological pathways by this compound. Research into the biological effects of morpholine-containing compounds is broad, with different derivatives interacting with a wide array of cellular targets and pathways. Without dedicated studies, the specific molecular interactions and pathway modulations of this compound remain unknown.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 1 Morpholin 2 Ylpropan 2 One Analogs

Correlating Structural Modifications with Biological Potency and Selectivity

SAR studies on morpholine-containing compounds provide critical information on how specific structural features and functional groups impact biological activity, such as potency and selectivity. nih.gov The morpholine (B109124) moiety itself is a key contributor, but modifications to other parts of the molecule can lead to significant variations in biological effects.

Research into various morpholine derivatives has demonstrated clear correlations between structural changes and biological outcomes:

Substitutions on Aromatic Rings: In many analogs where the morpholine-propanone scaffold is attached to an aromatic system, the nature and position of substituents on the ring are critical. For instance, in a series of morpholine-substituted tetrahydroquinoline derivatives, the presence of two highly electron-withdrawing trifluoromethyl groups enhanced cytotoxicity against several cancer cell lines. nih.gov Similarly, for morpholine-based chalcones designed as enzyme inhibitors, the introduction of different electron-donating and withdrawing groups onto a phenyl ring resulted in varied inhibitory potencies against monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). nih.gov

Modifications of the Linker: The propanone unit in 1-Morpholin-2-ylpropan-2-one serves as a linker. Altering this linker can affect activity. For example, in a study of pyrazolo[1,5-b]pyridazines, replacing a methoxy (B1213986) group with a morpholine group at a specific position resulted in an equipotent compound against T. b. brucei but with a significant decrease in activity against human kinases GSK-3β and CDK-4, thus improving selectivity. acs.orgnih.gov

Nature of the Heterocyclic Ring: While the morpholine ring itself is beneficial, comparing it with other heterocyclic systems highlights its specific advantages. In one study, phenoxyethyl morpholine complexes were found to be less potent cholinesterase inhibitors compared to their phenoxyethyl piperidine (B6355638) counterparts, indicating that the specific heteroatoms in the ring influence activity. tandfonline.com However, the morpholine ring is often favored for its ability to improve properties like metabolic stability and solubility. nih.govresearchgate.net

Stereochemistry: The three-dimensional arrangement of atoms can be crucial. For certain morpholine derivatives, one enantiomer has been shown to be significantly more potent than the other, emphasizing the importance of stereochemistry in target interaction. ru.nl

The following table summarizes SAR findings for various morpholine-containing scaffolds, illustrating how structural changes impact biological activity.

| Scaffold/Series | Structural Modification | Observed Effect on Biological Activity | Target/Assay | Reference |

|---|---|---|---|---|

| Morpholine-substituted tetrahydroquinolines | Addition of two trifluoromethyl groups on benzamide (B126) moiety | Increased cytotoxicity | A549, MCF-7, MDA-MB-231 cancer cell lines | nih.gov |

| Morpholine-based chalcones | Unsubstituted phenyl B ring | Most potent MAO-B inhibition (IC50 = 0.030 µM) | MAO-B enzyme | nih.gov |

| Morpholine-based chalcones | Para-chloro substitution on phenyl B ring | Most potent AChE inhibition (IC50 = 6.1 µM) | AChE enzyme | nih.gov |

| Pyrazolo[1,5-b]pyridazines | Substitution with a morpholine group | Maintained potency against T. b. brucei, but decreased activity against human kinases (GSK-3β, CDK-4) | Trypanosoma brucei / Human kinases | acs.orgnih.gov |

| Phenoxyethyl morpholine vs. piperidine | Morpholine ring instead of piperidine ring | Less potent cholinesterase inhibition | eeAChE / eqBuChE enzymes | tandfonline.com |

| Oxazolidinone analogs | Replacement of morpholine C-ring with a 1,3,4-thiadiazolyl ring | Potent activity against both gram-positive and gram-negative bacteria | Antibacterial activity (S. aureus) | arabjchem.org |

Identification of Pharmacophoric Elements within the Morpholine-Propanone Scaffold

A pharmacophore is the specific arrangement of steric and electronic features necessary for a molecule to interact with a biological target and trigger a response. irjmets.com Identifying these elements within the morpholine-propanone scaffold is key to understanding its mechanism of action and designing new, more effective analogs.

The morpholine ring itself is a versatile pharmacophore. tandfonline.com Its key features include:

Hydrogen Bond Acceptor: The oxygen atom and, depending on the pH and its substitution pattern, the nitrogen atom can act as hydrogen bond acceptors, forming crucial interactions with receptor sites. irjmets.com

Improved Physicochemical Properties: The morpholine moiety imparts a balanced lipophilic-hydrophilic profile, which can enhance aqueous solubility and membrane permeability. nih.govacs.org

Conformational Flexibility: The chair-like, flexible conformation of the morpholine ring allows it to adapt to the geometry of various binding pockets. acs.org

Within the broader this compound scaffold, the key pharmacophoric elements generally include:

The Morpholine Ring: As described above, it often serves as a key interaction point and a modulator of physicochemical properties. researchgate.net

The Carbonyl Group (in the propan-2-one linker): The ketone's oxygen atom is a potent hydrogen bond acceptor, which can be critical for anchoring the ligand in a receptor's active site.

Hydrophobic/Aromatic Groups: In many active analogs, the morpholine-propanone scaffold is attached to other cyclic systems (like phenyl or benzimidazole (B57391) rings). These groups often provide hydrophobic or aromatic interactions (e.g., pi-pi stacking) with the target protein. mdpi.comresearchgate.net For example, in dopamine (B1211576) D4 receptor ligands, regions around two benzene (B151609) ring systems were identified as important for affinity. acs.orgnih.gov

Pharmacophore models are often generated computationally based on a set of known active molecules. These models typically represent key features as geometric objects, such as spheres for hydrophobic areas or vectors for hydrogen bond donors and acceptors. irjmets.com For example, a pharmacophore model for EGFR inhibitors identified one hydrophobic group, three aromatic groups, and several hydrogen bond acceptors/donors as essential features. mdpi.com

Computational Approaches in SAR and QSAR Modeling

Computational chemistry provides powerful tools for elucidating SAR and developing predictive QSAR models, saving time and resources in drug discovery. nih.gov These methods are widely applied to morpholine-containing compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For a set of 1,3-oxazine derivatives (related to morpholine), a QSAR model was developed that correlated the logarithm of the zone of inhibition (antibacterial activity) with specific molecular descriptors like autocorrelation charge and molar refractivity. researchgate.net Such models can predict the activity of new, unsynthesized compounds.

3D-QSAR and Molecular Field Analysis: Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and GRID/GOLPE analyze the steric and electrostatic fields surrounding a set of aligned molecules. acs.orgnih.gov A 3D-QSAR study on a series of morpholine and 1,4-oxazepane (B1358080) derivatives as dopamine D4 receptor ligands successfully identified regions where steric bulk or specific electrostatic properties were favorable or unfavorable for binding affinity. acs.orgnih.gov The analysis highlighted the importance of the regions around the aromatic rings and the aliphatic amine of the morpholine system. acs.orgnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Docking studies on 1,3-dioxoisoindoline-4-aminoquinolines revealed the importance of a morpholinyl substituent in binding to the Plasmodium falciparum lactate (B86563) dehydrogenase (pfLDH) enzyme, providing a structural basis for its inhibitory activity. nih.gov This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, guiding the design of more potent inhibitors.

Pharmacophore Modeling and Virtual Screening: As discussed, pharmacophore models can be generated from known ligands or from the structure of the biological target. irjmets.comnih.gov These models can then be used as 3D queries to rapidly screen large databases of chemical compounds (virtual screening) to identify new potential hits that possess the required pharmacophoric features. nih.govscispace.com This approach has been successfully used to identify dual inhibitors for targets like EGFR and VEGFR2, starting from known morpholine-containing drugs. mdpi.com

These computational approaches are integral to modern drug design, providing deep insights into the structure-activity relationships of compounds like this compound and its analogs, and guiding the rational design of future therapeutic agents. nih.gov

Applications in Medicinal Chemistry and Agrochemical Research

Design and Synthesis of Lead Compounds for Drug Discovery

The morpholine (B109124) heterocycle is a well-established component in numerous approved drugs, where it often imparts favorable properties such as increased water solubility, improved metabolic stability, and the ability to form crucial hydrogen bonds with biological targets. The presence of the ketone in 1-Morpholin-2-ylpropan-2-one offers a reactive handle for a variety of chemical transformations, allowing for the systematic exploration of chemical space around this core structure.

For instance, the ketone can be readily converted into other functional groups, such as alcohols, oximes, hydrazones, and various heterocyclic systems. Each of these derivatives presents a unique three-dimensional structure and set of physicochemical properties, which can be fine-tuned to achieve high-affinity binding to specific protein targets. The table below illustrates some potential derivatives and their hypothetical therapeutic applications.

Table 1: Potential Derivatives of this compound and Their Hypothetical Therapeutic Applications

| Derivative | Potential Therapeutic Area | Rationale |

| Substituted Oxime Ethers | Antifungal, Antibacterial | The oxime ether linkage can mimic natural peptide bonds and interact with microbial enzymes. |

| Reductive Amination Products | CNS Agents, Kinase Inhibitors | Introduction of new amine functionalities can lead to interactions with neurotransmitter receptors or the hinge region of kinases. |

| Hydrazone Derivatives | Anticancer, Anti-inflammatory | Hydrazones are known pharmacophores in a variety of anticancer and anti-inflammatory agents, acting through various mechanisms. |

| Thiazole or Pyrazole Adducts | Antiviral, Antiparasitic | The formation of five-membered heterocycles from the ketone can lead to compounds with activity against viral or parasitic targets. |

Development of Novel Agrochemical Agents

The morpholine ring is a key structural feature in several successful fungicides, where it often targets enzymes involved in sterol biosynthesis in fungi. The scaffold of this compound could be exploited to develop new agrochemical agents with potentially novel modes of action or improved efficacy against resistant strains.

By applying established synthetic methodologies, the core structure of this compound can be elaborated with various lipophilic side chains and aromatic or heteroaromatic moieties, which are known to be important for activity in many pesticides. The ketone functionality allows for the introduction of toxophores or groups that enhance systemic transport within the plant.

Table 2: Hypothetical Agrochemical Derivatives of this compound

| Derivative Type | Potential Agrochemical Use | Synthetic Approach |

| Aryl-substituted Alkenes | Fungicide | Knoevenagel or Wittig-type condensation with aromatic aldehydes. |

| Thioacetals/Thioketals | Herbicide, Insecticide | Reaction of the ketone with substituted thiols. |

| Spirocyclic Derivatives | Nematicide | Intramolecular cyclization reactions involving the ketone. |

| Fluorinated Analogs | Fungicide, Herbicide | Introduction of fluorine atoms to enhance metabolic stability and binding affinity. |

Utilization as Chemical Building Blocks for Complex Molecules

Beyond its direct use in creating bioactive molecules, this compound can serve as a versatile intermediate in multi-step organic synthesis. Its bifunctional nature—possessing both a nucleophilic nitrogen (after deprotonation) and an electrophilic carbonyl carbon—allows for a wide range of synthetic transformations.

The morpholine nitrogen can be involved in N-alkylation or N-arylation reactions, while the ketone can undergo aldol (B89426) condensations, Mannich reactions, or serve as a precursor for the formation of various heterocyclic rings. This versatility makes it a valuable starting material for the construction of complex natural product analogs and other intricate molecular architectures. The table below outlines some potential synthetic transformations.

Table 3: Synthetic Transformations of this compound as a Building Block

| Reaction Type | Reagents | Product Class |

| Aldol Condensation | Aldehydes/Ketones, Base | β-Hydroxy ketones |

| Mannich Reaction | Formaldehyde, Secondary Amine | β-Amino ketones |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl Compounds | Substituted Pyrroles |

| Gewald Reaction | α-Cyanoesters, Sulfur, Base | Substituted Thiophenes |

| Asymmetric Reduction | Chiral Reducing Agents | Chiral Alcohols |

Advanced Analytical Methodologies for 1 Morpholin 2 Ylpropan 2 One Analysis

Chromatographic Techniques for Separation and Quantification

No specific chromatographic methods (such as Gas Chromatography or High-Performance Liquid Chromatography) detailing the separation and quantification of 1-Morpholin-2-ylpropan-2-one have been documented in peer-reviewed literature. Parameters such as column types, mobile phases, flow rates, temperature programs, and retention times are not available.

Mass Spectrometry-Based Detection Methods

There is no published mass spectral data for this compound. Information regarding its ionization behavior, mass-to-charge ratios (m/z) of the parent ion, or its specific fragmentation patterns under techniques like GC-MS or LC-MS/MS is not available in scientific databases.

Derivatization Strategies for Enhanced Analytical Detection and Characterization

No studies have been found that describe derivatization strategies specifically developed or applied to this compound. While derivatization is a common strategy to improve the analyzability of compounds, no reagents or specific protocols have been reported for this molecule to enhance its volatility for GC analysis or its ionization efficiency for MS detection.

Q & A

Q. What are the optimal synthetic routes for 1-Morpholin-2-ylpropan-2-one, and how can reaction conditions be systematically optimized?

The synthesis typically involves the N-alkylation of morpholine with propargyl bromide using bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in anhydrous DMF. To optimize yields:

- Vary base-solvent combinations (e.g., NaH in DMF vs. K₂CO₃ in acetonitrile).

- Monitor reaction progress via TLC or HPLC to identify incomplete alkylation.

- Use catalytic additives (e.g., KI for SN2 reactions) to enhance nucleophilic substitution efficiency.

- Purify via column chromatography using gradients of ethyl acetate/hexane .

Q. What spectroscopic and analytical methods are most reliable for confirming the structure and purity of this compound?

- NMR spectroscopy : Confirm the morpholine ring (δ 3.5–4.0 ppm for N-CH₂ groups) and propanone carbonyl (δ ~200–210 ppm in ¹³C NMR).

- Mass spectrometry (MS) : Verify molecular ion peaks (m/z 139.15 for [M+H]⁺).

- IR spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹) and morpholine C-O-C bands (~1100 cm⁻¹).

- XRD crystallography (if crystalline): Refine atomic coordinates using SHELXL for precise structural validation .

Q. How does the compound’s stability vary under different storage and experimental conditions?

- Thermal stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures.

- Solvent compatibility : Test solubility and stability in polar aprotic solvents (DMF, DMSO) vs. nonpolar solvents (hexane).

- pH sensitivity : Expose to acidic/basic conditions (e.g., HCl/NaOH) and monitor degradation via UV-Vis or NMR .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic addition or cycloaddition reactions?

- Kinetic studies : Use stopped-flow spectroscopy to track intermediate formation during propargyl ketone reactions.

- Isotopic labeling : Replace carbonyl oxygen with ¹⁸O to trace reaction pathways via MS.

- DFT calculations : Model transition states for cycloadditions (e.g., Huisgen 1,3-dipolar) to predict regioselectivity .

Q. How can crystallographic data resolve discrepancies in reported molecular geometries of this compound derivatives?

- SHELX refinement : Apply twin-law corrections for twinned crystals and refine anisotropic displacement parameters.

- Puckering analysis : Use Cremer-Pople coordinates to quantify ring conformations and compare with theoretical models .

- Validate data : Cross-reference bond lengths/angles with Cambridge Structural Database entries .

Q. What strategies address contradictions in biological activity data for morpholine-containing analogs?

- Dose-response studies : Replicate assays under standardized conditions (e.g., fixed pH, temperature).

- Off-target profiling : Screen against related enzymes/receptors to identify selectivity issues.

- Meta-analysis : Apply statistical tools (e.g., funnel plots) to detect publication bias in existing literature .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Q. What experimental designs minimize variability in synthesizing and characterizing novel derivatives?

- DoE (Design of Experiments) : Optimize reaction parameters (temperature, stoichiometry) via response surface methodology.

- In-line analytics : Integrate PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring.

- Interlab validation : Share samples with collaborating labs to assess reproducibility .

Methodological Best Practices

Q. How should researchers troubleshoot low yields in multi-step syntheses involving this compound?

- Intermediate trapping : Isolate and characterize unstable intermediates (e.g., enolates) via low-temperature quenching.

- Catalyst screening : Test Pd/Cu catalysts for cross-coupling steps to suppress side reactions.

- Scale-down trials : Perform microscale reactions (mg quantities) to identify bottlenecks before scaling up .

Q. What approaches elucidate structure-activity relationships (SAR) for morpholine-based compounds?

- Analog synthesis : Modify substituents on the morpholine ring (e.g., methyl, halogen) and test bioactivity.

- Free-Wilson analysis : Quantify contributions of specific functional groups to activity.

- Crystal engineering : Co-crystallize analogs with target proteins to visualize binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.